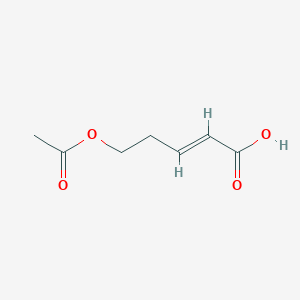
Acetoxyvalerenicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetoxyvalerenic acid: is a sesquiterpenoid compound derived from the roots of the valerian plant (Valeriana officinalis). It is one of the primary active constituents found in valerian root extracts, which are commonly used for their sedative and anxiolytic properties . The compound has a molecular formula of C17H24O4 and a molecular weight of 292.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoxyvalerenic acid can be synthesized through various chemical reactions involving valerian root extracts. One common method is the supercritical fluid extraction using carbon dioxide (CO2) under specific pressures and temperatures. This method can be enhanced by adding ethanol or methanol as modifiers to achieve higher yields .
Industrial Production Methods: In industrial settings, acetoxyvalerenic acid is typically extracted from valerian roots using hydroalcoholic mixtures. The roots are macerated or percolated with 60-70% ethanol, and the extracts are then dried to facilitate incorporation into various products such as tablets and capsules .
Chemical Reactions Analysis
Types of Reactions: Acetoxyvalerenic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of acetoxyvalerenic acid .
Scientific Research Applications
Chemistry: Acetoxyvalerenic acid is used as a reference substance in analytical chemistry for the quality control of valerian root extracts. It is also employed in the study of sesquiterpenoid biosynthesis .
Biology: In biological research, acetoxyvalerenic acid is investigated for its role in modulating GABA-A receptors, which are crucial for its sedative and anxiolytic effects .
Medicine: The compound is studied for its potential therapeutic applications in treating insomnia, anxiety, and other nervous disorders. It is also explored for its pharmacokinetics and bioavailability in humans .
Industry: Acetoxyvalerenic acid is used in the production of dietary supplements and herbal medicines. It is also utilized in the development of natural sedative products .
Mechanism of Action
Acetoxyvalerenic acid exerts its effects primarily through the modulation of GABA-A receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) on the central nervous system. This modulation leads to sedative and anxiolytic effects, making it useful in treating insomnia and anxiety . The compound does not bind to benzodiazepine binding sites, indicating a unique mechanism of action compared to other sedatives .
Comparison with Similar Compounds
- Valerenic acid
- Hydroxyvalerenic acid
- Valerenal
Comparison:
- Valerenic acid: Like acetoxyvalerenic acid, valerenic acid is a major constituent of valerian root extracts and exhibits similar sedative and anxiolytic properties. acetoxyvalerenic acid has a unique acetoxy group that may influence its pharmacokinetics and bioavailability .
- Hydroxyvalerenic acid: This compound is another derivative of valerenic acid and shares similar biological activities. It is often formed during the storage of valerian extracts under unfavorable conditions .
- Valerenal: Valerenal is a related sesquiterpenoid with sedative properties. It differs structurally from acetoxyvalerenic acid and may have distinct pharmacological effects .
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(E)-5-acetyloxypent-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-6(8)11-5-3-2-4-7(9)10/h2,4H,3,5H2,1H3,(H,9,10)/b4-2+ |
InChI Key |
ILHZPXWIUWEACT-DUXPYHPUSA-N |
Isomeric SMILES |
CC(=O)OCC/C=C/C(=O)O |
Canonical SMILES |
CC(=O)OCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















